molecular formula C6H16Cl2N4O2 B3054089 L-Arginine dihydrochloride CAS No. 58107-60-1

L-Arginine dihydrochloride

Cat. No. B3054089
CAS RN: 58107-60-1
M. Wt: 247.12 g/mol
InChI Key: CIFDKEOHAJGWGZ-FHNDMYTFSA-N
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Description

L-Arginine dihydrochloride, also known as L-Arginine monohydrochloride, is a derivative of the semi-essential amino acid L-Arginine . It is used in various biological and chemical processes. L-Arginine is a substrate for nitric oxide synthase, which converts it to citrulline and nitric oxide (NO), a molecule involved in vasodilation and insulin release .


Synthesis Analysis

The synthesis of this compound involves starting with the corresponding amino acid. It is transformed into an acyl chloride and then reacts with ethanol. Specifically, under low-temperature conditions (generally -5°C to 0°C), proline is slowly added to a mixture of ethanol and thionyl chloride. The reaction system is then stirred at a temperature higher than the boiling point of ethanol for several hours .


Molecular Structure Analysis

The empirical formula of this compound is C8H18N4O2 · 2HCl, and its molecular weight is 275.18 . The structure of this compound includes an arginine molecule bound to an ethyl ester.


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of carboxylic acid and alcohols, a process known as esterification .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and pressure. Its density is 1.26g/cm^3, and it has a boiling point of 343.3°C. The melting point is between 115 - 118°C .

Scientific Research Applications

Arginine and Endothelial Function

L-Arginine, an amino acid, plays a significant role in the regulation of endothelial function and vascular tone. Research has explored its effects on conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus, highlighting its importance in both clinical and preclinical studies (Gambardella et al., 2020).

Metabolic Engineering for L-Arginine Production

Studies have focused on the industrial-scale production of L-arginine using microorganisms. Efforts include understanding the molecular mechanisms of arginine biosynthesis and its regulation, along with strategies for metabolic engineering of bacteria for overproduction of L-arginine and its derivatives (Shin & Lee, 2014).

Regulation of Immune Responses

L-Arginine metabolism by myeloid cells is crucial in immunity, affecting lymphocyte responses during immune responses and tumor growth. The enzymes arginase and nitric-oxide synthase, both competing for L-arginine, are key components in this pathway (Bronte & Zanovello, 2005).

L-Arginine in Cardiovascular Disease

Research has shown that L-arginine can improve endothelial function in conditions like hypercholesterolemia and atherosclerosis. Its pharmacokinetics have been investigated, and it shows potential as a therapy for cardiovascular disease, although more research is needed (Böger & Bode-Böger, 2001).

L-Arginine and Oral Biofilm Communities

L-Arginine has been found to alter multi-species oral biofilm development, impacting biofilm species composition and enhancing the efficacy of antimicrobials like cetylpyridinium chloride. This suggests its potential application in oral healthcare products for biofilm control (Kolderman et al., 2015).

Nutritional and Metabolic Aspects

L-Arginine plays key roles in nutrition and metabolism, being crucial for reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions. Its unique effect in treating various health problems highlights its potential for improved health and well-being (Wu et al., 2000).

Mechanism of Action

L-Arginine dihydrochloride acts as a specific and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFDKEOHAJGWGZ-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206834
Record name L-Arginine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58107-60-1
Record name L-Arginine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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